![molecular formula C17H16N2O3S B2905505 5-[(4-methylbenzenesulfonyl)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole CAS No. 1105224-52-9](/img/structure/B2905505.png)
5-[(4-methylbenzenesulfonyl)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-methylbenzenesulfonyl)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole is a chemical compound that belongs to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound features a tolyl group (a methyl-substituted phenyl group) and a tosylmethyl group (a methyl group attached to a tosyl group) attached to the oxadiazole ring
Mécanisme D'action
Target of Action
The m-tolyl group, a component of the compound, is derived from toluene by removal of a hydrogen atom from the ring carbon atom at the 3-position . This suggests that the compound may interact with biological targets in a manner similar to other toluene derivatives.
Mode of Action
Given the structural similarity to toluene derivatives, it’s plausible that the compound may interact with its targets through hydrophobic interactions, given the nonpolar nature of the tolyl group .
Biochemical Pathways
Toluene and its derivatives are known to interact with various biochemical pathways, potentially affecting cellular processes such as signal transduction, metabolism, and gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-methylbenzenesulfonyl)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids or their derivatives. Common reagents used in this step include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) as dehydrating agents.
Introduction of the Tolyl Group: The tolyl group can be introduced via electrophilic aromatic substitution reactions. For example, a suitable tolyl halide can be reacted with the oxadiazole ring in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Attachment of the Tosylmethyl Group: The tosylmethyl group can be introduced through nucleophilic substitution reactions. Tosylmethyl chloride can be reacted with the oxadiazole ring in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(4-methylbenzenesulfonyl)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the tolyl or tosylmethyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Tosylmethyl chloride in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced forms such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups replacing the tolyl or tosylmethyl groups.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(o-Tolyl)-5-(tosylmethyl)-1,2,4-oxadiazole
- 3-(p-Tolyl)-5-(tosylmethyl)-1,2,4-oxadiazole
- 3-(m-Tolyl)-5-(methyl)-1,2,4-oxadiazole
Uniqueness
5-[(4-methylbenzenesulfonyl)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole is unique due to the specific positioning of the tolyl and tosylmethyl groups on the oxadiazole ring. This unique structure can result in distinct chemical and biological properties compared to its isomers and analogs. The presence of the tosylmethyl group can enhance the compound’s reactivity and potential for further functionalization, making it a valuable intermediate in synthetic chemistry.
Propriétés
IUPAC Name |
3-(3-methylphenyl)-5-[(4-methylphenyl)sulfonylmethyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-12-6-8-15(9-7-12)23(20,21)11-16-18-17(19-22-16)14-5-3-4-13(2)10-14/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUGEWJXALOEIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=NC(=NO2)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 3-(3-methoxythiophene-2-carbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B2905423.png)
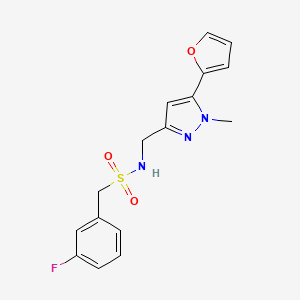
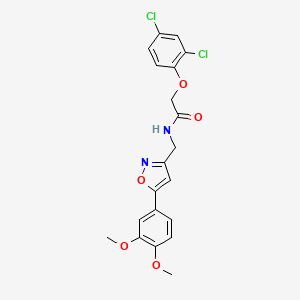
![2-(1-chloroethyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2905427.png)
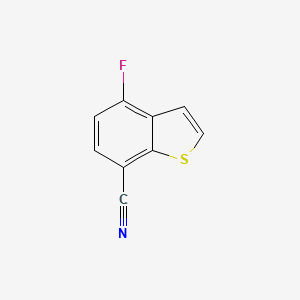
![ethyl (2Z)-2-cyano-3-[3-(4-fluorophenyl)-2,1-benzoxazol-5-yl]prop-2-enoate](/img/structure/B2905433.png)
![4-ethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide](/img/structure/B2905434.png)
![1-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid](/img/structure/B2905435.png)
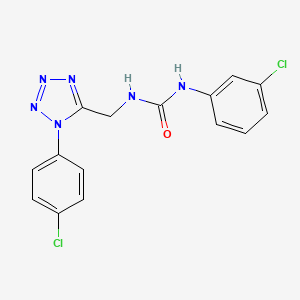
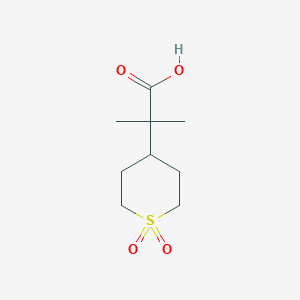
![N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2905439.png)
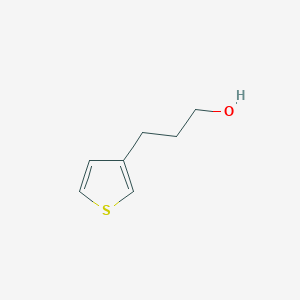
![(Z)-methyl 2-((2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2905441.png)
![3,6-dichloro-N-ethyl-N-{[4-(4-methoxypiperidin-1-yl)phenyl]methyl}pyridine-2-carboxamide](/img/structure/B2905444.png)
